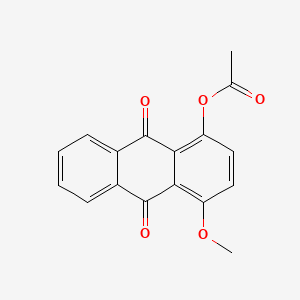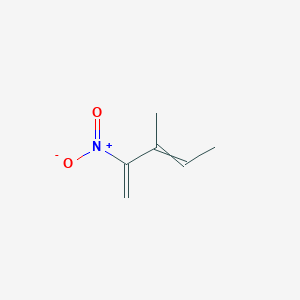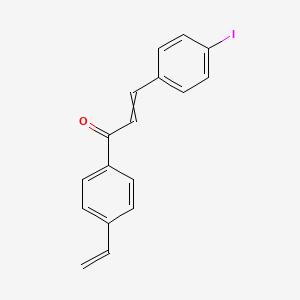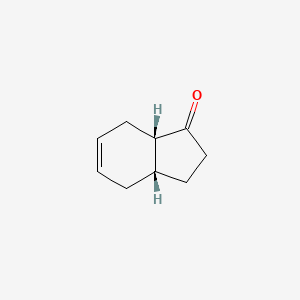
Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl- is a unique organic compound with the molecular formula C19H14 and a molecular weight of 242.3145 g/mol . This compound features a bicyclic structure with a cyclopropane ring fused to a benzene ring, and two phenyl groups attached at the 2 and 5 positions of the cyclopropane ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl- typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diphenylacetylene with a cyclopropylidene intermediate under specific conditions . The reaction conditions often include the use of a strong base and a suitable solvent, such as tetrahydrofuran (THF), to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
the principles of cyclopropanation and the use of diphenylacetylene as a precursor are fundamental to its production .
化学反应分析
Types of Reactions
Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons .
科学研究应用
Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl- has several scientific research applications:
作用机制
The mechanism by which Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s rigid bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but its unique structure plays a crucial role in its activity .
相似化合物的比较
Similar Compounds
Bicyclo(4.1.0)hepta-1,3,5-triene: This compound lacks the phenyl groups present in Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl-, making it less sterically hindered.
Cyclopropabenzene: Similar in structure but without the additional phenyl groups, leading to different reactivity and stability.
1,3,5-Norcaratriene: Another related compound with a similar bicyclic structure but different substituents.
Uniqueness
Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl- is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and physical properties. These phenyl groups provide additional sites for substitution reactions and affect the compound’s overall stability .
属性
CAS 编号 |
52750-12-6 |
|---|---|
分子式 |
C19H14 |
分子量 |
242.3 g/mol |
IUPAC 名称 |
2,5-diphenylbicyclo[4.1.0]hepta-1,3,5-triene |
InChI |
InChI=1S/C19H14/c1-3-7-14(8-4-1)16-11-12-17(19-13-18(16)19)15-9-5-2-6-10-15/h1-12H,13H2 |
InChI 键 |
GWDDTHGMCIPFBE-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
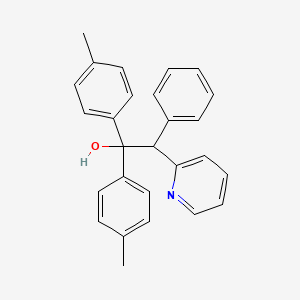
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
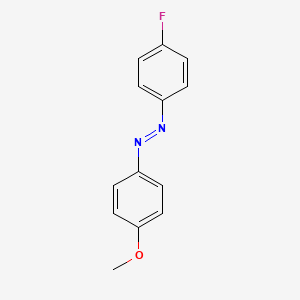
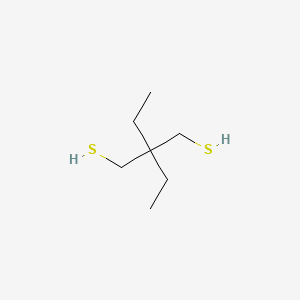
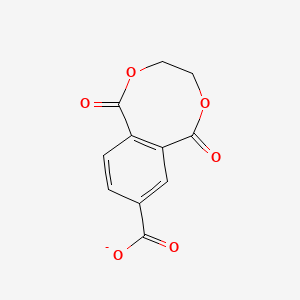
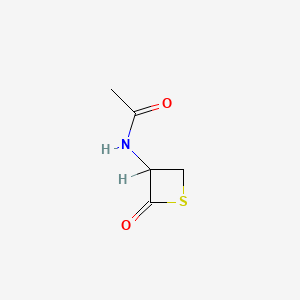

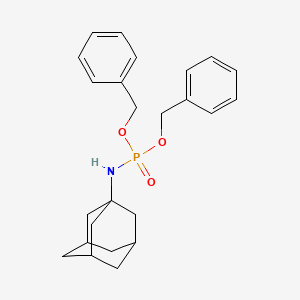
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
